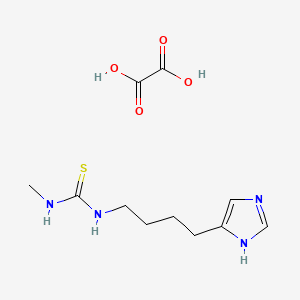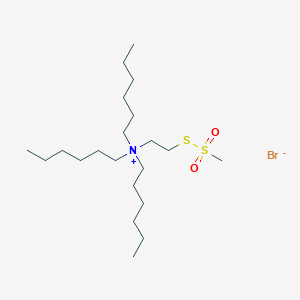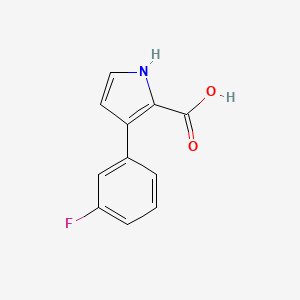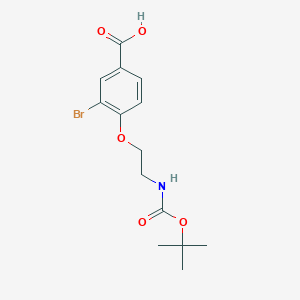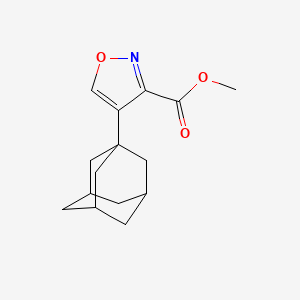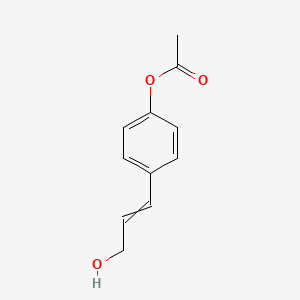
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride. This involves the reaction of 3-trifluoromethyl benzyl alcohol with hydrochloric acid under reflux conditions . The resulting 3-trifluoromethyl benzyl chloride is then reacted with piperidine in the presence of a base to form 3-(3-Trifluoromethyl-benzyl)-piperidine. Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl position can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl derivatives.
科学的研究の応用
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This can lead to modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the combination of its trifluoromethyl group and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H17ClF3N |
|---|---|
分子量 |
279.73 g/mol |
IUPAC名 |
3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H |
InChIキー |
VBZOXRPAYNGOHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


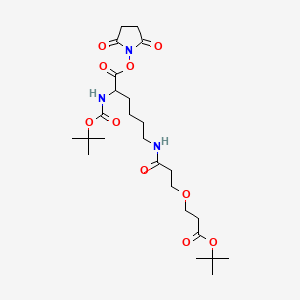
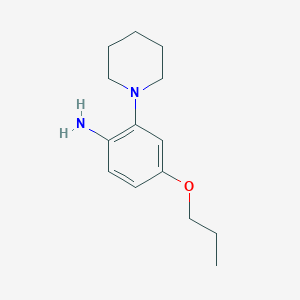

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
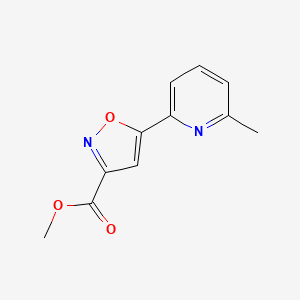
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
